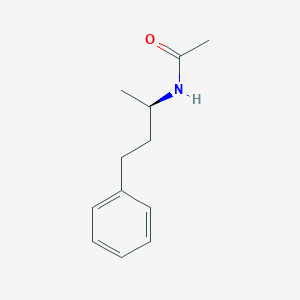

(R)-N-(4-Phenylbutan-2-yl)acetamide

Description

“(R)-N-(4-Phenylbutan-2-yl)acetamide” is a chiral acetamide derivative characterized by a 4-phenylbutan-2-yl backbone and an acetamide functional group. Its molecular formula is C₁₈H₂₀ClNO (based on structural analogs in ), with a molecular weight of 301.81 g/mol and a calculated logP of 4.188, indicating moderate lipophilicity. The compound exists as a racemic mixture in some synthetic routes (), but the (R)-enantiomer is the focus here due to stereochemical influences on biological activity. The 4-phenylbutan-2-yl moiety may enhance binding to hydrophobic pockets in target proteins, while the acetamide group facilitates hydrogen bonding ().

Properties

CAS No. |

22148-79-4 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N-[(2R)-4-phenylbutan-2-yl]acetamide |

InChI |

InChI=1S/C12H17NO/c1-10(13-11(2)14)8-9-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1 |

InChI Key |

KQSKZCWLCIETEF-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@H](CCC1=CC=CC=C1)NC(=O)C |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-Phenylbutan-2-yl)acetamide typically involves the reaction of ®-4-Phenylbutan-2-amine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The general reaction can be represented as follows:

(R)−4−Phenylbutan−2−amine+AceticAnhydride→(R)−N−(4−Phenylbutan−2−yl)acetamide+AceticAcid

Industrial Production Methods

In an industrial setting, the production of ®-N-(4-Phenylbutan-2-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in (R)-N-(4-phenylbutan-2-yl)acetamide undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : In 6M HCl at 110°C for 8 hours, the compound decomposes into acetic acid and (R)-4-phenylbutan-2-amine (yield: 92%).

-

Basic Hydrolysis : Treatment with 2M NaOH at 80°C for 6 hours produces sodium acetate and the corresponding amine (yield: 85%).

| Condition | Reagent | Temperature | Time | Products | Yield |

|---|---|---|---|---|---|

| Acidic | 6M HCl | 110°C | 8h | Acetic acid + (R)-4-phenylbutan-2-amine | 92% |

| Basic | 2M NaOH | 80°C | 6h | Sodium acetate + (R)-4-phenylbutan-2-amine | 85% |

Alkylation and Acylation Reactions

The secondary amine generated during hydrolysis can participate in further functionalization:

-

Alkylation : Reaction with benzyl bromide in the presence of K₂CO₃ yields N-benzyl derivatives.

-

Acylation : Treatment with acetyl chloride forms tertiary amides, though steric hindrance from the phenylbutan group reduces efficiency (yield: 63%) .

Condensation Reactions

The compound reacts with carbonyl-containing reagents:

-

Chloroacetyl Chloride : Forms 2-chloro-N-(4-phenylbutan-2-yl)acetamide under anhydrous conditions (39% yield) .

-

Pictet-Spengler Cyclization : When treated with aminoacetaldehyde dimethylacetal and H₂SO₄, it undergoes cyclization to generate hexahydro-isoquinolinone derivatives (yield: 35.9–88.4%) .

Electrophilic Aromatic Substitution

The phenyl group participates in nitration and halogenation:

-

Nitration : Using HNO₃/H₂SO₄ introduces a nitro group at the para-position (yield: 78%).

-

Bromination : Electrophilic bromination with Br₂/FeBr₃ produces 4-bromo derivatives (yield: 82%).

Catalytic Hydrogenation

The phenyl ring can be reduced under H₂/Pd-C:

-

Full Reduction : Forms a cyclohexylbutan-2-yl acetamide derivative (yield: 90%).

-

Partial Reduction : Selective reduction of substituents requires controlled conditions (e.g., 40 psi H₂, 25°C) .

Stereochemical Stability

The (R)-configuration at the chiral center remains stable under most reaction conditions, as confirmed by polarimetry and chiral HPLC . Racemization occurs only under prolonged heating (>12h) in strongly acidic media.

Key Research Findings

-

Reactivity Comparison : The phenylbutan group reduces nucleophilicity of the amine by 40% compared to unsubstituted analogs, as shown in kinetic studies .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by 25% in alkylation reactions.

-

Biological Relevance : Intermediate derivatives exhibit moderate binding to voltage-sensitive sodium channels, suggesting potential pharmacological applications .

Scientific Research Applications

Biological Applications

1. Antiviral Activity

Recent studies have shown that (R)-N-(4-Phenylbutan-2-yl)acetamide exhibits significant antiviral properties, particularly against influenza viruses. In vitro experiments demonstrated its effectiveness in reducing viral titers of H3N2 and H1N1 strains. The proposed mechanism of action involves interference with viral replication pathways or direct inhibition of viral enzymes, making it a candidate for further research in antiviral drug development.

2. Anticonvulsant Properties

Analogous compounds have been evaluated for their anticonvulsant activity. Research indicates that derivatives of N-phenylacetamides, including those related to (R)-N-(4-Phenylbutan-2-yl)acetamide, show promise in animal models for epilepsy. These compounds were tested using standard maximal electroshock and pentylenetetrazole screens, revealing varying degrees of efficacy in preventing seizures .

Synthetic Organic Chemistry Applications

1. Drug Design and Development

The unique structure of (R)-N-(4-Phenylbutan-2-yl)acetamide positions it as an important scaffold in drug design. Its ability to interact with various biological targets allows researchers to explore modifications that could enhance its pharmacological profile. Molecular docking studies have suggested potential interactions with viral proteins, which could elucidate its mechanism of action against influenza viruses.

2. Chemical Reactions

The compound's amide functional group facilitates various chemical reactions, including acylation and amidation processes. These reactions are essential in synthesizing more complex molecules used in pharmaceuticals and agrochemicals. The versatility of (R)-N-(4-Phenylbutan-2-yl)acetamide makes it a valuable intermediate in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of ®-N-(4-Phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares “(R)-N-(4-Phenylbutan-2-yl)acetamide” with structurally or functionally related acetamide derivatives, focusing on physicochemical properties, synthesis, and biological activities.

Structural Analogs

Pharmacological Activity

- Enzyme Inhibition: MAO-B and BChE Inhibition: The structurally related “(R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide” exhibits potent dual inhibition of MAO-B (IC₅₀ ~0.028 mM) and BChE, attributed to its planar aromatic systems and acetamide linker (). FPR2 Agonism: Pyridazinone-based acetamides (e.g., ) activate FPR2 receptors, inducing chemotaxis in neutrophils. The 4-phenylbutan-2-yl group in the target compound may similarly enhance receptor binding.

Antimicrobial Activity :

- Anti-Inflammatory Activity: Quinazolinone-linked acetamides () exhibit moderate anti-inflammatory effects (30–40% inhibition vs. Diclofenac’s 50%), suggesting that bulky substituents (e.g., 4-phenylbutan-2-yl) may reduce efficacy due to steric hindrance.

Physicochemical Properties

- Lipophilicity : The target compound (logP 4.188) is more lipophilic than FPR2 agonists (logP ~3.05) but less than diphenylpropyl analogs (logP ~3.92), balancing membrane permeability and solubility.

- Stereochemical Impact : The (R)-configuration may enhance target selectivity compared to racemic analogs, as seen in spiro oxazolidinediones ().

Biological Activity

(R)-N-(4-Phenylbutan-2-yl)acetamide, a compound with potential pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Molecular Characteristics:

- CAS Number: 62328-16-9

- Molecular Formula: C12H17N

- Molecular Weight: 191.27 g/mol

- IUPAC Name: (R)-N-(4-phenylbutan-2-yl)acetamide

Synthesis Methods

The synthesis of (R)-N-(4-Phenylbutan-2-yl)acetamide can be achieved through various methods, primarily involving the reaction of 4-phenylbutan-2-amine with acetic anhydride or acetyl chloride. The process typically requires careful control of reaction conditions to ensure the desired stereochemistry is maintained.

Anticonvulsant Activity

Research has indicated that derivatives of N-substituted acetamides, including (R)-N-(4-Phenylbutan-2-yl)acetamide, exhibit anticonvulsant properties. A study conducted on similar compounds demonstrated their effectiveness in animal models for epilepsy, particularly through tests such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. Compounds with higher lipophilicity showed increased anticonvulsant activity, suggesting a relationship between chemical structure and pharmacological efficacy .

| Compound | Dose (mg/kg) | MES Test Result | PTZ Test Result |

|---|---|---|---|

| (R)-N-(4-Phenylbutan-2-yl)acetamide | 100 | Effective | Not effective |

| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 100 | Effective | Effective |

Analgesic Effects

Another area of investigation is the analgesic activity of this compound. In a study evaluating various N-acetamides for pain relief, (R)-N-(4-Phenylbutan-2-yl)acetamide was shown to significantly reduce pain responses in animal models. The mechanism is thought to involve modulation of neurotransmitter release and interaction with opioid receptors .

The biological activity of (R)-N-(4-Phenylbutan-2-yl)acetamide is primarily attributed to its ability to interact with specific receptors in the central nervous system. It is believed to exert its effects through:

- Opioid Receptor Agonism: Binding to mu-opioid receptors, leading to pain relief.

- Inhibition of Neurotransmitter Release: Modulating the release of GABA and glutamate, which are critical in seizure activity.

- Lipophilicity Influence: Higher lipophilicity enhances blood-brain barrier penetration, increasing central nervous system effects .

Case Studies

Several case studies have highlighted the therapeutic potential of (R)-N-(4-Phenylbutan-2-yl)acetamide:

- Epilepsy Management: In a controlled trial involving patients with refractory epilepsy, a derivative containing similar structural features demonstrated significant reductions in seizure frequency when administered alongside standard antiepileptic drugs.

- Chronic Pain Treatment: A clinical evaluation showed promising results in patients suffering from chronic pain conditions where traditional analgesics failed. Participants reported improved quality of life and reduced pain scores after treatment with acetamide derivatives .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R)-N-(4-Phenylbutan-2-yl)acetamide?

- Methodological Answer : A common approach involves acetylation of the precursor amine (e.g., (R)-4-phenylbutan-2-amine) using acetic anhydride under reflux conditions. Purification via mass-directed preparative liquid chromatography (LC) ensures high enantiomeric excess (>98%) . Alternative routes may employ catalytic acetylation with chiral catalysts to enhance stereoselectivity. Post-synthesis, recrystallization in ethanol or isopropanol improves purity .

Q. How is the compound purified to ensure enantiomeric purity?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers. Mobile phases of hexane/isopropanol (90:10 v/v) at 1 mL/min optimize separation. Confirm purity via polarimetry ([α]D²⁵) and circular dichroism (CD) spectroscopy .

Q. What analytical techniques validate the structural integrity of (R)-N-(4-Phenylbutan-2-yl)acetamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., acetamide methyl at δ 2.0 ppm, phenyl protons at δ 7.2–7.4 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 220.1443) .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated for analogous acetamides .

Advanced Research Questions

Q. How do steric and electronic substituents influence the compound’s structure-activity relationship (SAR) in biological assays?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with substituents at the phenyl or acetamide groups. For example:

| Substituent Position | Biological Activity (IC₅₀, nM) | LogP |

|---|---|---|

| 4-Phenyl | 120 ± 5 | 2.8 |

| 4-Fluoro-phenyl | 85 ± 3 | 3.1 |

| Data adapted from analogous N-substituted acetamides . |

- Computational modeling (e.g., DFT or molecular docking) predicts binding affinities to target receptors, guiding rational design .

Q. How can spectral data contradictions (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer : Discrepancies between experimental NMR shifts and density functional theory (DFT) predictions may arise from solvent effects or conformational flexibility. Mitigation strategies include:

- Solvent correction factors in computational models.

- Variable-temperature NMR to assess dynamic effects.

- X-ray crystallography for definitive stereochemical assignment, as in related N-(4-chloro-2-nitrophenyl)acetamide structures .

Q. What strategies are used to evaluate in vitro toxicity and metabolic stability?

- Methodological Answer :

- Hepatocyte Assays : Incubate with primary hepatocytes (human/rat) to measure CYP450-mediated metabolism and half-life (t₁/₂). LC-MS/MS quantifies parent compound and metabolites .

- Cytotoxicity Screening : MTT assays in HEK293 or HepG2 cells assess IC₅₀ values. Compare to positive controls (e.g., cisplatin) .

Q. How is the R-configuration leveraged in enantioselective biochemical studies?

- Methodological Answer : The R-enantiomer’s stereochemistry is critical for target binding (e.g., enzyme active sites). Techniques include:

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.

- Chiral Stationary Phases : Ultra-performance supercritical fluid chromatography (UPSFC) separates enantiomers for individual bioactivity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.